Benzyl phenyl sulfoxide
Overview
Description
Benzyl phenyl sulfoxide is a chemical compound with the formula C13H12OS . It is an oxidized derivative of thioanisole .
Synthesis Analysis
Benzyl phenyl sulfide, a precursor to Benzyl phenyl sulfoxide, has a molar mass of 200.29 g/mol . The synthesis of Benzyl phenyl sulfoxide from Benzyl phenyl sulfide has been studied . Various methodologies for the synthesis of sulfoxides have been explored, including catalytic asymmetric sulfoxidation using chemical, enzymatic, or hybrid biocatalytic means .Molecular Structure Analysis
The molecular structure of Benzyl phenyl sulfoxide consists of 13 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom . The molecule contains a total of 28 bonds, including 16 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 sulfoxide .Chemical Reactions Analysis
The reaction of Benzyl phenyl sulfoxide has been found to be first order with respect to BPS and [Fe(phen)3]3+ complex . Other methodologies for the reactions of sulfoxides have been studied, including kinetic resolution involving oxidation to sulfones, reduction to sulfides, modification of side chains, and imidation to sulfoximines .Scientific Research Applications
Catalysis and Chemical Synthesis
Benzyl phenyl sulfoxide has been utilized in various catalytic and synthetic processes. For instance, tert-Butyl phenyl sulfoxide, a related compound, acts as a traceless precatalyst for generating sulfenate anions, facilitating the coupling of benzyl halides to trans-stilbenes (Zhang et al., 2015). Additionally, ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide is employed as a synthetic equivalent for α-hydroxy and α-chloro benzyl carbanions in a two-step alkylation process (Volonterio, Bravo, & Zanda, 2002).
Oxidation Studies
In oxidation studies, benzyl phenyl sulfide has served as a model substrate. Using CuII-amino acid complexes as catalysts, it has been shown that benzyl phenyl sulfide can be selectively oxidized to the desired sulfoxide (Zhang et al., 2016). Similarly, copper-catalyzed asymmetric sulfoxidation has been investigated, with benzyl phenyl sulfoxide achieving high enantioselectivity and excellent yields (O'Mahony, Ford, & Maguire, 2012).
Photocatalysis and Photochemistry
Benzyl phenyl sulfoxide is also significant in photocatalysis and photochemistry. It has been used to study the photocleavage of benzyl-sulfur bonds (Fleming & Jensen, 1996), and its photolysis results primarily in α-cleavage, providing insights into sulfoxide and sulfenic ester dynamics (Guo, Darmanyan, & Jenks, 1997).
Environmental Applications
Benzyl phenyl sulfoxide has applications in environmental chemistry as well. For instance, its photocatalytic oxidation using titanium dioxide under UV light has been explored, offering a pathway for controlled oxidative chemistry in organic substrates (Vosooghian & Habibi, 2007).
Advanced Chemical Transformations
Benzyl phenyl sulfoxide is also involved in complex chemical transformations. The oxidation of methoxy substituted benzyl phenyl sulfides, for instance, helps distinguish between single electron transfer and direct oxygen atom transfer mechanisms in high valent oxoruthenium compounds (Lai, Lepage, & Lee, 2002). Moreover, the photoinduced oxidation of benzyl phenyl sulfides has been studied, highlighting the sulfide radical cation's reactivity (Baciocchi, Crescenzi, & Lanzalunga, 1997).
Stereochemistry and Molecular Structure
Benzyl phenyl sulfoxide is crucial in stereochemistry and molecular structure studies as well. For example, the X-ray and neutron-diffraction study of a stereoselectively monodeuterated benzyl t-butyl sulfoxide offered significant insights into sulfur stereochemistry (Iitaka et al., 1986).
Future Directions
The future directions of research on Benzyl phenyl sulfoxide could involve further exploration of its synthesis, chemical reactions, and potential applications. As sulfoxides and sulfinamides play important roles in the pharmaceutical industry, organic synthesis, and fine chemicals, the study of Benzyl phenyl sulfoxide and related compounds is of significant interest .
properties
IUPAC Name |
benzenesulfinylmethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPGAWABXWMRAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286328 | |
Record name | Benzyl phenyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl phenyl sulfoxide | |
CAS RN |
833-82-9 | |
Record name | MLS002707255 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC44777 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl phenyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl phenyl sulfoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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